Methyl 3-amino-4-fluorobenzoate hydrochloride
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Overview
Description
Methyl 3-amino-4-fluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H9ClFNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the 3-position and a fluorine atom at the 4-position on the benzene ring, with a methyl ester group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-fluorobenzoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-fluorobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include nitrobenzoates or hydroxylated derivatives.
Reduction: Products include hydroxylamine derivatives or other reduced forms.
Scientific Research Applications
Methyl 3-amino-4-fluorobenzoate hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups on the benzene ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-fluorobenzoate: Similar structure but with the fluorine atom at the 5-position.
Methyl 3-amino-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-amino-4-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Methyl 3-amino-4-fluorobenzoate hydrochloride is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 3-amino-4-fluorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPBDEJCDFAVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383677-93-8 |
Source
|
Record name | methyl 3-amino-4-fluorobenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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